molecular formula C20H25N5O B6903101 N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide

N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide

Cat. No.: B6903101
M. Wt: 351.4 g/mol
InChI Key: XBXILAYDCSPGHY-UHFFFAOYSA-N
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Description

N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide is a complex organic compound featuring a phenylcyclopropyl group, a pyridazinyl group, and a piperazinyl group. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Properties

IUPAC Name

N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c26-19(21-16-20(8-9-20)17-5-2-1-3-6-17)15-24-11-13-25(14-12-24)18-7-4-10-22-23-18/h1-7,10H,8-9,11-16H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXILAYDCSPGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)CN2CCN(CC2)C3=NN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the phenylcyclopropylmethyl intermediate. This intermediate is then reacted with 4-pyridazin-3-ylpiperazine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds containing the pyridazinone moiety, known for their diverse pharmacological activities.

    Piperazine Derivatives: Compounds with a piperazine ring, often used in medicinal chemistry for their bioactive properties.

Uniqueness

N-[(1-phenylcyclopropyl)methyl]-2-(4-pyridazin-3-ylpiperazin-1-yl)acetamide is unique due to its combination of a phenylcyclopropyl group with pyridazinyl and piperazinyl groups, which may confer distinct pharmacological properties compared to other similar compounds. This unique structure allows for specific interactions with molecular targets, potentially leading to novel therapeutic applications.

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